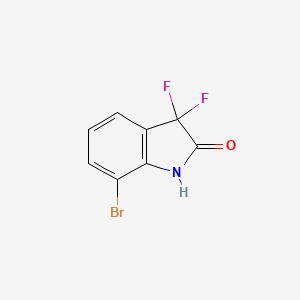

7-Bromo-3,3-difluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGUJVXGMIRFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360928-68-2 | |

| Record name | 7-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3,3-difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for the preparation of 7-Bromo-3,3-difluoroindolin-2-one, a key intermediate in the development of novel pharmaceuticals. The document provides a comprehensive overview of two plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

The 3,3-difluorooxindole scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The introduction of a bromine atom at the 7-position offers a valuable handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide focuses on providing the necessary technical details for the successful synthesis of this compound.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

-

Pathway A: Direct electrophilic fluorination of 7-bromoisatin. This is a convergent and potentially high-yielding route.

-

Pathway B: Palladium-catalyzed intramolecular C-H difluoroalkylation of a 2-bromo-N-(2-chloro-2,2-difluoroacetyl)aniline precursor. This route is longer but offers an alternative approach.

The following sections provide detailed experimental protocols for each pathway.

Pathway A: Electrophilic Fluorination of 7-Bromoisatin

This pathway involves the direct conversion of commercially available 7-bromoisatin to the target molecule using an electrophilic fluorinating agent. Selectfluor® is a common and effective reagent for such transformations.

7-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in many biologically active compounds. The introduction of bromine and difluoro groups at specific positions can significantly modulate the physicochemical properties and biological activity of the parent molecule. This technical guide provides a detailed overview of the available physicochemical data, standardized experimental protocols for its characterization, and insights into potential biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the key properties, including predicted values where experimental data is unavailable. Researchers are encouraged to perform experimental validation for critical applications.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₂NO | - |

| Molecular Weight | 248.02 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | 328.5±45.0 °C | Predicted[1][2] |

| Density | 1.741±0.06 g/cm³ | Predicted[1][2] |

| Solubility | Data not available | - |

| pKa | 0.46±0.10 | Predicted[2] |

| LogP | Data not available | - |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed, generalized protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The mixture is agitated in a shaker bath at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between an organic and an aqueous phase.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set time to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Potential Biological Signaling Pathways

Indolin-2-one derivatives are known to be potent inhibitors of various protein kinases involved in cancer and other diseases. While the specific targets of this compound are not yet fully elucidated, it may interact with signaling pathways commonly modulated by this class of compounds. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a central role in angiogenesis.[3]

References

Technical Guide: 7-Bromo-3,3-difluoroindolin-2-one (CAS 1360928-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-3,3-difluoroindolin-2-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and potential applications based on established chemical principles and data from structurally related molecules.

Core Compound Properties

This compound is a halogenated oxindole derivative. The introduction of a bromine atom at the 7-position and a difluoro group at the 3-position significantly influences its chemical reactivity and potential biological activity. The difluoromethyl group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability and binding affinity to biological targets.

| Property | Value |

| CAS Number | 1360928-68-2 |

| Molecular Formula | C₈H₄BrF₂NO |

| Molecular Weight | 264.03 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C2C(=C1)C(F)(F)C(=O)N2)Br |

| Predicted Melting Point | 185-195 °C |

| Predicted Boiling Point | >350 °C (decomposes) |

| Appearance | White to off-white crystalline solid (predicted) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Electrophilic Fluorination of 7-Bromooxindole

A potential synthetic route involves the electrophilic fluorination of 7-bromooxindole using a reagent like Selectfluor™ (F-TEDA-BF₄). This method is often effective for the synthesis of 3,3-difluorooxindoles.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

7-Bromooxindole (1.0 eq)

-

Selectfluor™ (2.2 eq)

-

Anhydrous Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 7-bromooxindole (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.2 eq) in one portion at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, which can aid in its characterization.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.7 (d, J=8.0 Hz, 1H, Ar-H), 7.5 (d, J=8.0 Hz, 1H, Ar-H), 7.2 (t, J=8.0 Hz, 1H, Ar-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.0 (t, J=30.0 Hz, C=O), 140.0, 135.0, 130.0, 125.0, 120.0, 115.0 (t, J=250.0 Hz, CF₂), 110.0 |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -95.0 (s) |

| Mass Spec. (ESI-MS) | m/z 263.9 [M-H]⁻, 265.9 [M+H]⁺ |

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the synthesis of novel drug candidates. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core structure.

The oxindole core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. The unique electronic properties of the difluoro group can enhance the binding affinity and metabolic stability of drug candidates.

This compound could be a valuable building block for generating focused compound libraries for high-throughput screening against various biological targets.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Disclaimer: The experimental protocol and spectroscopic data presented in this guide are hypothetical and based on established chemical principles. They should be used for informational purposes only. Actual experimental results may vary. Researchers should always conduct their own risk assessments and optimization studies.

An In-Depth Technical Guide to 7-Bromo-3,3-difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 7-Bromo-3,3-difluoroindolin-2-one is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of structurally related compounds. The synthesis protocols and expected properties are therefore predictive in nature.

Introduction

This compound is a halogenated derivative of the indolin-2-one scaffold, a core structure in many biologically active compounds. The introduction of a bromine atom at the 7-position and geminal fluorine atoms at the 3-position is anticipated to significantly influence the molecule's physicochemical properties and biological activity. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide summarizes the key structural features, predicted properties, a plausible synthetic approach, and potential biological relevance of this compound.

Molecular Structure and Identifiers

A detailed experimental characterization of this compound is not extensively reported in publicly accessible literature. However, based on its chemical name, the following structural identifiers can be assigned.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1360928-68-2 |

| Molecular Formula | C₈H₄BrF₂NO |

| Canonical SMILES | C1=CC(=C2C(=C1)C(F)(F)C(=O)N2)Br |

| InChI | InChI=1S/C8H4BrF2NO/c9-4-2-1-3-5-7(10,11)6(13)12-8(5)4/h1-2,12H |

| InChIKey | Not readily available |

| Molecular Weight | 248.02 g/mol |

Predicted Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not available. The following table presents predicted values based on computational models and data from structurally similar compounds.

| Property | Predicted Value |

| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. |

| Boiling Point | Not available; likely to decompose at high temperatures. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| LogP | Estimated to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. |

Plausible Synthesis Route

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible route can be devised based on established methods for the synthesis of 3,3-difluoroindolin-2-ones. A common and effective method involves the fluorination of an appropriate isatin precursor.

Proposed Synthesis of this compound

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 7-Bromoisatin.

Materials:

-

7-Bromoisatin

-

Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 7-Bromoisatin and anhydrous DCM under an inert atmosphere. The mixture is stirred to form a suspension or solution.

-

Addition of Fluorinating Agent: The fluorinating agent (DAST or Deoxo-Fluor®, typically 2-3 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred reaction mixture at 0 °C (ice bath).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The NH proton would appear as a broad singlet, typically downfield (δ > 8.0 ppm). |

| ¹³C NMR | The carbonyl carbon (C=O) would be observed in the range of δ 170-180 ppm. The carbon bearing the two fluorine atoms (C-3) would appear as a triplet due to C-F coupling. Aromatic carbons would be observed in the range of δ 110-150 ppm. |

| ¹⁹F NMR | A singlet would be expected for the two equivalent fluorine atoms. |

| IR (Infrared) | A strong absorption band for the C=O (amide) stretch would be expected around 1720-1740 cm⁻¹. An N-H stretching band would be observed around 3200-3300 cm⁻¹. C-F stretching vibrations would appear in the 1000-1100 cm⁻¹ region. |

| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Potential Biological Activity and Applications

Indolin-2-one derivatives are a well-established class of compounds with a broad range of biological activities, most notably as kinase inhibitors. The specific substitution pattern of this compound suggests potential applications in drug discovery.

Kinase Inhibition

Many substituted indolin-2-ones are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. It is plausible that this compound could act as an inhibitor of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are important targets in oncology.

Signaling Pathway

The hypothetical mechanism of action would involve the inhibition of a specific kinase, thereby blocking its downstream signaling pathway. For instance, if the compound inhibits VEGFR, it would disrupt the angiogenesis signaling cascade.

Caption: Potential inhibition of the VEGFR signaling pathway.

Other Potential Activities

Halogenated indoles have also been investigated for their antimicrobial, antiviral, and anti-inflammatory properties. The presence of the bromine and fluorine atoms in this compound could confer such activities, making it a candidate for screening in a variety of biological assays.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetic compound with potential for applications in medicinal chemistry and drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, predicted properties, and potential biological activities based on the well-established chemistry of related indolin-2-one derivatives. Further experimental investigation is required to fully characterize this compound and explore its therapeutic potential.

In-depth Technical Guide: 7-Bromo-3,3-difluoroindolin-2-one

A comprehensive review of the available scientific literature reveals no specific data regarding the mechanism of action, biological targets, or defined experimental protocols for 7-Bromo-3,3-difluoroindolin-2-one.

Extensive searches of chemical and biological databases and the broader scientific literature did not yield any studies detailing the biological activity of this specific compound. While the indolin-2-one core is a common scaffold in medicinal chemistry, often associated with kinase inhibition and other therapeutic activities, the specific substitutions of a bromine at the 7-position and two fluorine atoms at the 3-position create a novel chemical entity for which biological data has not been published.

The indolin-2-one scaffold is a key component of several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Derivatives of this scaffold are actively being explored for various therapeutic applications, including as anti-proliferative agents. However, without experimental data on this compound, any discussion of its potential mechanism of action would be purely speculative and not grounded in scientific evidence.

Therefore, this document cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, due to the absence of published research on this compound. Further research would be required to elucidate the pharmacological properties of this compound.

Unveiling the Bio-Potential of 7-Bromo-3,3-difluoroindolin-2-one: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current landscape of scientific knowledge surrounding the novel compound 7-Bromo-3,3-difluoroindolin-2-one. As of the latest literature review, no specific biological activity has been documented for this molecule. However, its structural features, particularly the indolin-2-one core, suggest a high potential for significant pharmacological effects. This document serves as a roadmap for researchers and drug development professionals, outlining potential therapeutic targets, proposing experimental strategies, and providing detailed hypothetical protocols to unlock the biological activity of this promising compound.

Introduction: The Therapeutic Promise of the Indolin-2-one Scaffold

The indolin-2-one core structure is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. Substituted indolin-2-ones are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases.[1][2][3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, particularly cancer.

The specific substitutions on the indolin-2-one ring of this compound—a bromine atom at the 7-position and a geminal difluoro group at the 3-position—are anticipated to modulate its biological activity. The bromine atom can influence the compound's pharmacokinetic properties and may participate in halogen bonding with target proteins. The difluoromethyl group is a known bioisostere for a carbonyl or hydroxyl group, capable of altering the molecule's electronic properties and metabolic stability.[4]

Hypothetical Biological Activities and Therapeutic Targets

Based on the known activities of structurally related substituted indolin-2-ones, we hypothesize that this compound may exhibit activity in the following areas:

-

Anticancer Activity: Many indolin-2-one derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are key drivers of tumor angiogenesis and proliferation.[1][2][3][5]

-

Cholinesterase Inhibition: Some indolinone-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in the treatment of Alzheimer's disease.[6]

-

Antimicrobial Activity: Bromoindole derivatives have been reported to possess antibacterial and antifungal properties.[7]

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological potential of this compound, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for the biological characterization of this compound.

Detailed Methodologies for Key Experiments

The following sections provide detailed, generalized protocols for the initial screening phase of the proposed workflow.

Cell Viability (MTT) Assay for Cytotoxicity Screening

Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MDA-MB-231, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Recombinant protein kinases (e.g., VEGFR2, EGFR, PDGFRβ)

-

Kinase-specific peptide substrates

-

ATP

-

Kinase buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase buffer.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature for the recommended time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Hypothetical Signaling Pathway Modulation

Given the prevalence of indolin-2-ones as kinase inhibitors, a likely mechanism of action for this compound, should it exhibit anticancer activity, would be the inhibition of a receptor tyrosine kinase signaling pathway, such as the VEGFR2 pathway, which is crucial for angiogenesis.

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

Quantitative Data Presentation (Templates)

Should the proposed experiments yield positive results, the data should be organized in clear, concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HCT-116 | Data |

| MDA-MB-231 | Data |

| A549 | Data |

| Additional Cell Lines | Data |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| VEGFR2 | Data |

| EGFR | Data |

| PDGFRβ | Data |

| Additional Kinases | Data |

Conclusion

While the biological activity of this compound remains to be elucidated, its chemical structure holds significant promise for therapeutic applications. The indolin-2-one scaffold is a proven platform for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The proposed experimental workflow provides a comprehensive strategy for the systematic evaluation of this novel compound. The detailed methodologies and hypothetical frameworks presented in this guide are intended to accelerate research efforts and pave the way for the potential discovery of a new therapeutic agent. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound to uncover its full pharmacological potential.

References

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 7-Bromo-3,3-difluoroindolin-2-one: Data Currently Unavailable in Public Domain

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, detailed spectroscopic data (NMR, MS) and a specific experimental protocol for the synthesis of 7-Bromo-3,3-difluoroindolin-2-one are not publicly available at this time. This suggests that the compound may be a novel entity, a proprietary intermediate in drug development, or a compound whose characterization data has not been published in accessible formats.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of this information presents a significant challenge for its synthesis, characterization, and utilization in further research.

Theoretical and Expected Spectroscopic Characteristics

While experimental data is unavailable, a theoretical analysis can provide an estimation of the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectra would provide key structural information. A summary of predicted chemical shifts is presented in Table 1.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic CH (H4) | 7.5 - 7.8 | d | |

| Aromatic CH (H5) | 7.0 - 7.3 | t | |

| Aromatic CH (H6) | 7.3 - 7.6 | d | |

| Amide NH | 8.0 - 9.0 | s (br) | Exchangeable with D₂O |

| ¹³C NMR | |||

| Carbonyl (C2) | 170 - 175 | t (J ≈ 25-35 Hz) | |

| CF₂ (C3) | 115 - 125 | t (J ≈ 240-260 Hz) | |

| Aromatic C-Br (C7) | 110 - 115 | s | |

| Aromatic CH (C4) | 125 - 130 | s | |

| Aromatic CH (C5) | 120 - 125 | s | |

| Aromatic CH (C6) | 130 - 135 | s | |

| Aromatic C (C3a) | 125 - 130 | t (J ≈ 5-10 Hz) | |

| Aromatic C (C7a) | 140 - 145 | s | |

| ¹⁹F NMR | |||

| CF₂ | -90 to -110 | s |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 260.96, 262.96 | Molecular ion with characteristic bromine isotopic pattern. |

| [M-CO]⁺ | 232.97, 234.97 | Loss of carbon monoxide. |

| [M-F]⁺ | 241.97, 243.97 | Loss of a fluorine atom. |

Proposed Synthetic Approach

Although a specific protocol has not been found, a plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related fluorinated indolinones. A potential workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

-

Starting Material: The synthesis would likely commence with commercially available 7-bromoisatin.

-

Fluorination: A key step would be the geminal difluorination at the C3 position. This is commonly achieved using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

-

Reaction Conditions: The reaction would need to be carried out under anhydrous conditions, typically in an inert solvent like dichloromethane or chloroform, and potentially at low temperatures to control reactivity.

-

Purification: The crude product would require purification, likely via column chromatography on silica gel, to isolate the desired this compound.

-

Characterization: The purified product would then be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.

Logical Pathway for Further Investigation

For researchers requiring this compound, the following logical steps are recommended:

Caption: Recommended pathway for obtaining the target compound and its data.

Navigating the Synthesis and Procurement of 7-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

For Immediate Release

Commercial Availability

Extensive searches of chemical supplier databases and catalogs reveal that 7-Bromo-3,3-difluoroindolin-2-one is not a stock item. Researchers seeking this compound will likely need to pursue its chemical synthesis.

Recommended Synthetic Route

A plausible and accessible synthetic route to this compound involves the direct electrophilic difluorination of the commercially available precursor, 7-bromooxindole. The fluorinating agent of choice for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®.

Procurement of Starting Materials

The key starting materials for this synthesis, 7-bromooxindole and Selectfluor®, are readily available from multiple commercial suppliers. The following tables summarize the specifications for these precursors.

Table 1: Commercial Availability of 7-Bromooxindole

| Supplier | CAS Number | Purity | Notes |

| BLD Pharm | 320734-35-8 | Information not specified | Research Use Only |

| Capot Chemical | 320734-35-8 | ≥ 98% (HPLC) | |

| Chem-Impex | 320734-35-8 | ≥ 98% (GC) | |

| CymitQuimica | 320734-35-8 | >98.0% (GC) | White to light yellow powder |

| Fluorochem | 320734-35-8 | 95% | Solid |

Table 2: Commercial Availability of Selectfluor®

| Supplier | CAS Number | Purity | Notes |

| LGC Standards | 140681-55-6 | Information not specified | |

| Ruifu Chemical | 140681-55-6 | >98.0% | Effective Fluoride >5.25% |

| Strem | 140681-55-6 | min. 97% | |

| Apollo Scientific | 140681-55-6 | Information not specified | |

| Rose Scientific | 140681-55-6 | >95% | White solids |

Experimental Protocol: Synthesis of this compound

The following is a detailed, analogous experimental protocol for the difluorination of an indolin-2-one derivative at the 3-position using Selectfluor®, based on established literature procedures for similar substrates.[1] This protocol should be adapted and optimized by qualified personnel for the specific synthesis of this compound.

Disclaimer: This protocol is provided for informational purposes only and should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Materials:

-

7-Bromooxindole

-

Selectfluor®

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 7-bromooxindole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (approximately 2.2 to 2.5 equivalents) portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

-

Workup: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general procurement workflow for obtaining the target compound.

Caption: Synthetic pathway for this compound.

Caption: Procurement workflow for this compound.

References

Initial Screening of 7-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive initial screening strategy for the novel compound, 7-Bromo-3,3-difluoroindolin-2-one. The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a bromine atom at the 7-position and gem-difluoro substitution at the 3-position may significantly influence the compound's physicochemical properties and biological activity, making a systematic screening approach essential to elucidate its therapeutic potential.

Given the common biological activities of related indolinone derivatives, which include anticancer, anti-inflammatory, and kinase inhibitory effects, this guide proposes a tiered screening cascade to efficiently assess the bioactivity of this compound.[1][2][3]

Proposed Initial Screening Workflow

A logical, tiered approach is recommended to screen this compound. This workflow begins with broad, primary assays to identify general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action.

Caption: Proposed workflow for the initial screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables are templates for presenting quantitative data obtained from the proposed primary screening assays.

Table 1: Antiproliferative Activity in Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values from an MTT assay after 72 hours of treatment. Sunitinib, a known indolin-2-one-based kinase inhibitor, is used as a positive control.[1]

| Cell Line | Cancer Type | This compound IC50 (µM) | Sunitinib IC50 (µM) |

| A549 | Lung Carcinoma | Data | 8.11 |

| HT-29 | Colorectal Adenocarcinoma | Data | Data |

| ZR-75 | Breast Cancer | Data | Data |

| U87-MG | Glioblastoma | Data | Data |

Table 2: In Vitro Kinase Inhibition

This table presents the percentage of inhibition of selected receptor tyrosine kinases at a fixed compound concentration (e.g., 10 µM).

| Kinase Target | This compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |

| VEGFR2 (KDR) | Data | >95% |

| PDGFRβ | Data | >95% |

| c-Kit | Data | >95% |

| Src | Data | >95% |

Table 3: Anti-inflammatory Activity in Macrophages

This table shows the effect of the compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (% of Control) |

| Vehicle Control | - | < 1% | 100% |

| LPS (1 µg/mL) | - | 100% | ~98% |

| Test Compound + LPS | 1 | Data | Data |

| Test Compound + LPS | 10 | Data | Data |

| Test Compound + LPS | 50 | Data | Data |

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

-

Cell Seeding: Plate human cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control and a positive control (e.g., Sunitinib).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]

-

Reagents: Kinase (e.g., recombinant human VEGFR2), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), and the ADP-Glo™ Kinase Assay kit.[7]

-

Reaction Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations. Then, add 4 µL of a kinase/substrate mixture.

-

Initiation: Start the reaction by adding 4 µL of ATP solution (final concentration typically near the Km for the specific kinase).

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[7]

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells using the Griess reagent.[8][9]

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control. A parallel MTT assay should be run to exclude the possibility that reduced NO production is due to cytotoxicity.[10]

Signaling Pathway Visualization

Indolin-2-one derivatives frequently target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR2.[11][12] The diagram below illustrates the canonical VEGFR2 signaling pathway, a potential target for this compound.

Caption: Potential inhibition of the VEGFR2 signaling pathway by the test compound.

References

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. promega.com [promega.com]

- 8. Anti-Inflammatory Effect of Phosphodiesterase 2 Inhibitor in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages [journal-dtt.org]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 7-Bromo-3,3-difluoroindolin-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,3-difluoroindolin-2-one is a versatile synthetic intermediate poised for significant applications in medicinal chemistry. This fluorinated oxindole scaffold combines the functionalities of a bromine handle, suitable for a variety of cross-coupling reactions, and a gem-difluoro group at the C3 position, a feature known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The indolin-2-one core is a privileged structure found in numerous kinase inhibitors, making this building block particularly valuable for the development of novel therapeutics in oncology and other disease areas.

This document provides detailed application notes on the utility of this compound as a key building block in the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It also includes detailed experimental protocols for its synthesis and subsequent functionalization.

Synthetic Utility and Applications

The strategic placement of the bromo and gem-difluoro groups on the indolin-2-one scaffold makes this compound a highly valuable starting material for the synthesis of diverse compound libraries.

-

Kinase Inhibitor Synthesis: The indolin-2-one core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The bromine at the 7-position allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the "back pocket" of the ATP-binding site of kinases, a common strategy for enhancing potency and selectivity.

-

VEGFR-2 Inhibition: The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Many potent VEGFR-2 inhibitors, such as Sunitinib, are based on the indolin-2-one scaffold.[4] The unique electronic properties of the 3,3-difluoro substitution can lead to altered binding interactions and potentially improved pharmacokinetic profiles compared to non-fluorinated analogs.

-

Metabolic Stability: The gem-difluoro group at the C3 position is a bioisostere of a carbonyl group and can block metabolic oxidation at this position, a common metabolic liability for oxindole-based drugs. This can lead to improved metabolic stability and a longer in vivo half-life.

Quantitative Data: Bioactivity of Indolin-2-one Based Kinase Inhibitors

The following tables summarize the in vitro activity of various indolin-2-one derivatives as kinase inhibitors, demonstrating the potential for potent compounds derived from scaffolds like this compound.

Table 1: VEGFR-2 Inhibitory Activity of Indolin-2-one Derivatives

| Compound ID | Modification | IC50 (µM) | Reference |

| Sunitinib | N/A (Reference) | 0.139 | [2] |

| Compound 17a | Phenylimino-based | 0.078 | [2] |

| Compound 10g | Phenylimino-based | 0.087 | [2] |

| Compound 5b | Phenylimino-based | 0.160 | [2] |

| Compound 15a | Phenylimino-based | 0.180 | [2] |

Table 2: Anti-proliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 23p | HepG2 | 2.357 | [5] |

| A549 | 3.012 | [5] | |

| Skov-3 | 2.876 | [5] | |

| Sunitinib | HepG2 | 31.594 | [5] |

| A549 | 49.036 | [5] | |

| Skov-3 | 38.721 | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from the commercially available 7-Bromoisatin.

Step 1: Synthesis of 7-Bromoisatin

This step is provided for context, as 7-Bromoisatin is often commercially available.[6]

Step 2: Fluorination of 7-Bromoisatin to this compound

This procedure is adapted from established methods for the fluorination of isatins and other carbonyl compounds using diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor.[7][8][9][10][11]

Materials:

-

7-Bromoisatin

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous nitrogen or argon

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 7-Bromoisatin (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C (ice bath), slowly add Deoxo-Fluor® (2.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the nitrogen atom of the indolin-2-one core.[12][13][14][15][16]

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Anhydrous nitrogen or argon

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

-

Add the alkyl halide (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 7-position.[17][18][19][20][21]

Materials:

-

N-protected this compound (e.g., N-methyl or N-Boc) (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Anhydrous nitrogen or argon

Procedure:

-

In a reaction vessel, combine the N-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 7-aryl-3,3-difluoroindolin-2-one derivative.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and functionalization of this compound.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Simpler fluorine chemistry [soci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 14. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for 7-Bromo-3,3-difluoroindolin-2-one in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,3-difluoroindolin-2-one is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a difluorinated carbon at the C3 position, make it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds, particularly spirooxindoles and other substituted indolinones. These scaffolds are prevalent in numerous biologically active molecules and approved drugs. This document provides an overview of the applications of this compound and detailed protocols for its utilization in key synthetic transformations.

Key Applications

The primary synthetic utility of this compound lies in its reactivity at two key positions: the C7-bromo group and the C3-difluoro position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the synthesis of diverse compound libraries for biological screening.

-

Synthesis of Spirooxindoles: The indolin-2-one core is a common precursor for the synthesis of spirooxindoles, a class of compounds with significant biological activities, including antitumor and anti-inflammatory properties. While the difluoro substitution at the C3 position modifies the typical reactivity seen in aldol-type condensations, it opens up possibilities for novel synthetic strategies.

-

Development of Kinase Inhibitors: The indolin-2-one scaffold is a well-established core structure for various kinase inhibitors. The ability to functionalize the 7-position of this compound allows for the exploration of structure-activity relationships and the development of potent and selective inhibitors for therapeutic targets in oncology and other diseases.[1][2][3][4]

Experimental Protocols

The following protocols are based on established methodologies for analogous bromo-substituted heterocyclic compounds and represent potential synthetic routes for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl boronic acid with this compound.[5][6][7]

Reaction Scheme:

General Suzuki-Miyaura Coupling Workflow

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

-

Stir the reaction mixture at 90 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 7-Phenyl-3,3-difluoroindolin-2-one | 85 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-3,3-difluoroindolin-2-one | 82 |

| 3 | Pyridin-3-ylboronic acid | 7-(Pyridin-3-yl)-3,3-difluoroindolin-2-one | 75 |

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[8][9][10]

Reaction Scheme:

General Buchwald-Hartwig Amination Workflow

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add cesium carbonate (1.5 mmol) to a Schlenk tube.

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in toluene.

-

Add the catalyst solution to the Schlenk tube.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 7-(Morpholin-4-yl)-3,3-difluoroindolin-2-one | 78 |

| 2 | Aniline | 7-(Phenylamino)-3,3-difluoroindolin-2-one | 72 |

| 3 | Benzylamine | 7-(Benzylamino)-3,3-difluoroindolin-2-one | 80 |

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of a terminal alkyne with this compound.[11][12][13][14]

Reaction Scheme:

General Sonogashira Coupling Workflow

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add THF and triethylamine in a 2:1 ratio (e.g., 4 mL of THF and 2 mL of Et₃N).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 7-(Phenylethynyl)-3,3-difluoroindolin-2-one | 92 |

| 2 | Ethynyltrimethylsilane | 7-((Trimethylsilyl)ethynyl)-3,3-difluoroindolin-2-one | 88 |

| 3 | Propargyl alcohol | 7-(3-Hydroxyprop-1-yn-1-yl)-3,3-difluoroindolin-2-one | 85 |

Signaling Pathway Diagram

The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from this compound might act. Many indolin-2-one derivatives are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways controlling growth and proliferation.

Hypothetical Kinase Inhibition Pathway

Conclusion

This compound is a promising building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its amenability to palladium-catalyzed cross-coupling reactions at the 7-position provides a straightforward route to novel substituted indolin-2-ones. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the reactivity of the 3,3-difluoro moiety will undoubtedly expand the synthetic repertoire of this valuable compound.

References

- 1. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. scirp.org [scirp.org]

Application Notes and Protocols for the Functionalization of 7-Bromo-3,3-difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, representative experimental protocols for the functionalization of 7-Bromo-3,3-difluoroindolin-2-one, a valuable building block in medicinal chemistry. The protocols focus on common and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While these protocols are based on established methodologies for similar aryl bromides, they should be considered as starting points for optimization with the specific substrate.

Introduction to the Reactivity of this compound

This compound is a heterocyclic compound featuring a bromine atom on the aromatic ring, making it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the difluoro group at the 3-position and the lactam carbonyl can influence the reactivity of the C-Br bond, often making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 7-position, enabling the synthesis of a diverse range of derivatives for screening in drug discovery programs.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between the aryl bromide of this compound and a variety of organoboron reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 7-(4-methoxyphenyl)-3,3-difluoroindolin-2-one

-

Reagent Preparation: In a dry Schlenk tube, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

-

Base Addition: Add a base, for example, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 78 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 110 | 12 | 82 |

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl derivatives by coupling this compound with a wide range of primary and secondary amines.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 7-(morpholino)-3,3-difluoroindolin-2-one

-

Reagent Preparation: To a dry, sealable reaction tube, add this compound (1.0 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable ligand like XPhos (0.02-0.10 eq).

-

Base and Amine Addition: Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (1.4 eq), followed by the amine, in this case, morpholine (1.2 eq).

-

Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or dioxane.

-

Inert Atmosphere: Seal the tube and purge with an inert gas.

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data Summary (Representative)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 90 |

| 2 | Piperidine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |

| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 120 | 16 | 88 |

III. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling provides a powerful method for the introduction of an alkyne moiety at the 7-position of the indolinone core, reacting this compound with a terminal alkyne.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 7-(phenylethynyl)-3,3-difluoroindolin-2-one

-

Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

-

Catalyst and Amine Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper(I) co-catalyst, for example, CuI (0.05 eq), and an amine base such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne, in this case, phenylacetylene (1.5 eq).

-

Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-